Chrodrimanin B
Overview
Description
Chrodrimanin B is a meroterpenoid, a metabolite of a fungus . It is a potent, non-open-channel-blocking antagonist on B. mori GABAR RDL . It shows insecticidal activity and has been found in Talaromyces species .
Synthesis Analysis
Meroterpenoids, including Chrodrimanin B, possess intriguing structural features and relevant biological activities . Novel enzymes are involved in the biosynthesis of meroterpenoids with unique structures . Biomimetic synthesis and synthetic biology enable the construction and manufacturing of complex meroterpenoids .Molecular Structure Analysis
The molecular formula of Chrodrimanin B is C27H32O8 . It has a molecular weight of 484.54 . The structure of Chrodrimanin B was suggested to contain five rings, in association with eight olefinic carbons and three carboxyl groups .Chemical Reactions Analysis
Chrodrimanin B exhibits much weaker blocking action on human α1β2γ2 GABAR compared to RDL . It shows competitive actions at low concentrations and non-competitive actions at higher concentrations on B. mori GABAR RDL .Physical And Chemical Properties Analysis
Chrodrimanin B is a colorless solid . It has a molecular weight of 484.54 . The IR absorption bands indicated the existence of hydroxyl and ester groups .Scientific Research Applications
Cancer Therapeutics
Chrodrimanin B: has been identified as a potential scaffold compound for the development of targeted therapies for gastric cancer . In a study, it selectively inhibited the MKN-45 gastric cancer cell line, suggesting its utility in cancer research .
Insecticidal Properties
This compound has demonstrated significant insecticidal properties. In dietary tests, Chrodrimanin B showed an LD50 of 10 μg/g, indicating its potential as a natural insecticide .
Marine-Derived Fungal Metabolism
Chrodrimanin B: is a product of marine-derived fungi, such as Aspergillus sp. , and contributes to our understanding of marine fungal metabolism and its potential for producing novel bioactive compounds .
Structural Biology
The compound’s structure has been elucidated using techniques like NMR and mass spectrometry , and its absolute configuration determined through X-ray crystallography and ECD computations . This aids in the exploration of complex molecular structures in structural biology .
Biosynthetic Pathway Elucidation
The biosynthetic gene cluster of Chrodrimanin B was discovered in Penicillium verruculosum . Understanding its biosynthesis is crucial for synthetic biology applications, where such pathways can be reconstituted in other organisms .
Natural Product Chemistry
As a natural product, Chrodrimanin B ’s isolation and characterization contribute to the field of natural product chemistry, which seeks to discover and utilize compounds derived from nature for various applications .
Future Directions
Marine-derived fungi, including the Aspergillus sp. from which Chrodrimanin B was isolated, have been recognized as a potential source of structurally novel and biologically potent metabolites . This suggests that further exploration of marine fungi could lead to the discovery of new bioactive secondary metabolites.
properties
IUPAC Name |
[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQKBALSPZQWQD-FWEFFTEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chrodrimanin B |
Citations
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